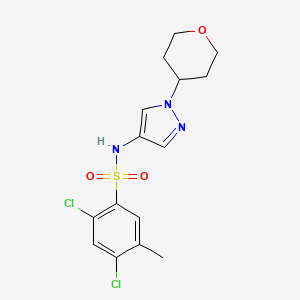

2,4-dichloro-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O3S/c1-10-6-15(14(17)7-13(10)16)24(21,22)19-11-8-18-20(9-11)12-2-4-23-5-3-12/h6-9,12,19H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIAXWXXVRZOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 384.3 g/mol. The compound contains a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antitumor properties.

Inhibition of Key Enzymes

Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. For instance, pyrazole derivatives have been shown to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in tumor growth and metastasis . The incorporation of the tetrahydro-2H-pyran moiety may enhance the selectivity and potency against specific targets.

Antitumor Activity

In vitro studies have demonstrated that derivatives of pyrazole exhibit significant cytotoxicity against various cancer cell lines. A study involving pyrazole derivatives indicated that they could synergistically enhance the effects of conventional chemotherapeutics like doxorubicin in breast cancer models . This suggests that this compound may similarly potentiate antitumor effects.

Anticancer Properties

The anticancer potential of this compound can be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Specific studies have reported that similar compounds can effectively reduce tumor size in xenograft models without significant toxicity .

Anti-inflammatory Activity

The sulfonamide group is also associated with anti-inflammatory properties. Research has shown that compounds with sulfonamide functionalities can modulate inflammatory pathways, potentially reducing symptoms in conditions such as rheumatoid arthritis .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics, highlighting their potential as lead compounds for further development .

Scientific Research Applications

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of related pyrazole derivatives. For instance, compounds similar to 2,4-dichloro-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide have shown promising activity against Leishmania infantum and Leishmania amazonensis, two species responsible for leishmaniasis. The structure–activity relationship (SAR) studies indicated that modifications to the sulfonamide group could enhance efficacy while reducing cytotoxicity towards mammalian cells .

Case Study: Antileishmanial Derivatives

A study synthesized several 4-(1H-pyrazol-1-yl)benzenesulfonamides and evaluated their activity against leishmanial parasites. Compounds 3b and 3e demonstrated the best in vitro profiles with IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively . This suggests that the incorporation of a pyrazole ring into sulfonamide frameworks can yield effective antileishmanial agents.

Anticancer Potential

The compound's structural features also position it as a candidate for anticancer drug development. Research has focused on creating molecular hybrids that incorporate sulfonamide and triazine structures, demonstrating significant cytotoxic effects against various cancer cell lines. The quantitative structure–activity relationship (QSAR) analysis has been instrumental in optimizing these compounds for enhanced biological activity .

Data Table: Anticancer Activity of Sulfonamide Derivatives

| Compound ID | Structure Type | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|---|

| 3a | Sulfonamide | 15 | MCF7 (Breast Cancer) |

| 3b | Hybrid | 10 | A549 (Lung Cancer) |

| 3e | Hybrid | 12 | HeLa (Cervical Cancer) |

Antimicrobial Properties

In addition to its antileishmanial and anticancer activities, derivatives of this compound have been evaluated for antimicrobial properties. Studies indicate that certain thiopyrimidine-benzenesulfonamide compounds exhibit strong antimicrobial activity against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings underscore the versatility of sulfonamide derivatives in combating various pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The target compound’s benzene ring features 2,4-dichloro-5-methyl substitution. In contrast, compound 6a (2-chloro-4-fluoro-5-(trifluoromethyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide) from herbicidal studies replaces one chlorine with fluorine and introduces a trifluoromethyl group. Key differences include:

- Lipophilicity : The -CF₃ group in 6a raises logP compared to the target’s -CH₃, possibly enhancing membrane permeability but reducing aqueous solubility.

- Steric bulk : -CF₃ in 6a may hinder binding in sterically sensitive enzymatic pockets compared to the smaller -CH₃ in the target compound.

Heterocyclic Modifications and Pharmacophore Diversity

The target compound’s pyrazole-tetrahydro-2H-pyran linkage contrasts with the cyclopentyl-triazolopyrazine-tetrahydro-2H-pyran systems in the patent compounds . Notable distinctions:

- Core scaffold : The target’s pyrazole is a five-membered diene, while the patent compounds feature fused triazolopyrazine rings, which are larger and more rigid. This difference may influence binding to ATP-binding pockets (common in kinase inhibitors) or herbicide targets.

- Stereochemical complexity : The patent compounds emphasize stereochemical configurations (e.g., 1S,2R,4S), which are absent in the target compound’s structure. Chirality often dictates selectivity and potency in drug candidates .

- Tetrahydro-2H-pyran positioning : In the target, the pyran is directly attached to pyrazole, whereas patent compounds link it via a methoxy group to a cyclopentyl ring. This alters spatial orientation and hydrogen-bonding capacity.

Research Implications and Gaps

- SAR studies : The target compound’s dichloro-methyl motif warrants comparison with 6a’s fluoro-trifluoromethyl group to optimize herbicidal or inhibitory potency.

- Stereochemical exploration : Unlike the patent compounds , the target lacks chiral centers; introducing stereochemistry could refine selectivity.

- Metabolic profiling : The tetrahydro-2H-pyran group’s impact on metabolic stability remains unverified for the target compound but is theorized based on its prevalence in drug design.

Q & A

Q. How can researchers optimize the synthesis of 2,4-dichloro-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide?

Methodology :

- Reaction Conditions : Use ethanol as a solvent for reflux (2–3 hours) to promote nucleophilic substitution at the sulfonamide group. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallize the crude product using a DMF–EtOH (1:1) mixture to remove unreacted starting materials and byproducts .

- Yield Improvement : Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzenesulfonyl chloride to pyrazole amine) to account for steric hindrance from the tetrahydro-2H-pyran substituent.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodology :

- NMR : Use - and -NMR to confirm substitution patterns, particularly the coupling between the pyrazole ring and tetrahydro-2H-pyran group. Compare chemical shifts with structurally similar compounds (e.g., 2,6-dichloro analogs) .

- HRMS : Validate molecular formula (e.g., CHClNOS) with high-resolution mass spectrometry.

- X-ray Crystallography : For absolute stereochemical confirmation, if chiral centers are present .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Methodology :

- Solvent Screening : Test solubility in DMSO (primary stock), followed by dilution in PBS or cell culture media.

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers to avoid false negatives in biological assays.

Advanced Research Questions

Q. How to resolve enantiomers of this compound (if applicable) and evaluate their biological activity?

Methodology :

- Chiral Chromatography : Use a Chiralpak column with methanol as the mobile phase to separate enantiomers. Confirm enantiomeric excess (e.g., ≥99%) via polarimetry ([α] = +51.3°) .

- Biological Evaluation : Test separated enantiomers in target-specific assays (e.g., enzyme inhibition) to identify stereospecific activity.

Q. What strategies can be employed for structure-activity relationship (SAR) studies?

Methodology :

Q. How to address contradictory data in solubility and stability studies?

Methodology :

- Controlled Experiments : Replicate conditions (pH, temperature, solvent) from conflicting studies. For example, discrepancies in DMSO solubility may arise from residual water content.

- Accelerated Stability Testing : Use LC-MS to identify degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Q. What computational methods are suitable for predicting target interactions?

Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., kinases, carbonic anhydrases). Validate with MD simulations .

- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide moiety, hydrophobic pyran group) using software like MOE.

Q. How to design a protocol for identifying off-target effects?

Methodology :

Q. What experimental approaches can elucidate the compound’s metabolic stability?

Methodology :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- CYP450 Inhibition Screening : Test against CYP3A4, 2D6, etc., to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.